1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c23-18-3-1-2-4-19(18)30-17-9-13-24(14-10-17)16-7-11-25(12-8-16)22(29)15-26-20(27)5-6-21(26)28/h1-4,16-17H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWOESLMMIQFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic compound with a complex structure that combines a bipiperidine moiety with a pyrrolidine-2,5-dione framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in targeting neurological disorders and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.5 g/mol. The presence of fluorine and phenoxy groups enhances its lipophilicity and potential selectivity for biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.5 g/mol |
| Structure | Bipiperidine and Pyrrolidine moieties |
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). The bipiperidine structure allows it to mimic neurotransmitters, potentially modulating receptor activity. It is hypothesized that the compound may act as a selective ligand for sigma receptors, which are implicated in various neurological disorders.
Biological Activity
Preliminary studies suggest that the compound exhibits significant biological activities, including:
- Neuroprotective Effects : Potential modulation of neuroinflammatory pathways.
- Antidepressant Activity : Similar compounds have been linked to serotonin receptor modulation.
- Antitumor Properties : Investigated for its ability to inhibit cancer cell proliferation.
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of bipiperidine compounds can reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegeneration.
- Antidepressant Activity : Research has indicated that compounds with similar structures can enhance serotonin levels in synaptic clefts, providing a basis for their use in treating depression.
- Antitumor Properties : A study evaluating various bipiperidine derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Bipiperidine Core : Achieved through nucleophilic substitution reactions.
- Introduction of the Fluorophenoxy Group : Via nucleophilic aromatic substitution.
- Pyrrolidine Dione Formation : Utilizing cyclization reactions under controlled conditions.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals distinct biological profiles based on structural variations:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone | Antidepressant properties | Contains bipiperidine and fluorophenoxy groups |
| 1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | Antitumor activity | Sulfanyl group enhances biological interactions |
| 1-(4-(3,4-dichlorophenoxy)piperidin-1-yl)cyclohexane-1-carboxylate | Modulator of chemokine receptors | Chlorophenoxy group increases receptor binding |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrrolidine-2,5-dione derivatives, focusing on substituent effects, synthesis yields, and functional applications.
Structural Features and Substituent Effects
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 2-fluorophenoxy group in the target compound may enhance stability against oxidative degradation compared to alkyl-substituted analogs (e.g., 3-dodecyl derivatives) .
- Bipiperidinyl vs.
- Molecular Weight: Higher molecular weight analogs (e.g., ~492 g/mol in ) are often associated with improved pharmacokinetic profiles but may face solubility challenges .
Research Findings and Implications
- Stability: The 2-fluorophenoxy group likely reduces electron density on the pyrrolidine-2,5-dione core, enhancing resistance to radical-mediated degradation compared to alkyl-substituted analogs .
- Bioavailability: Bulky substituents (e.g., bipiperidinyl) may improve membrane permeability but reduce aqueous solubility, necessitating formulation optimization .
- Patent Trends: Recent patents emphasize blends of pyrrolidine-2,5-dione derivatives (e.g., mixtures of tetramethylpiperidinyl and dodecyl variants) for synergistic stabilization effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
